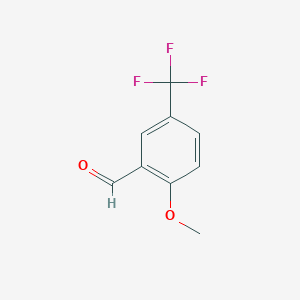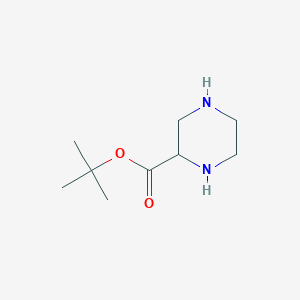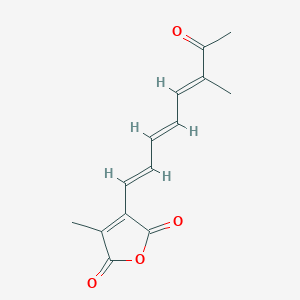
Graphenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Graphenone is a derivative of graphene oxide, which is a two-dimensional material that has attracted significant attention due to its unique properties. Graphenone is a single layer of graphene oxide that has been chemically modified to form a stable and functional material. This material has shown great potential in various scientific research applications, including drug delivery, biosensors, and energy storage.
Scientific Research Applications
Biosynthesis and Origin
Graphenone, a derivative of graphene, has seen various scientific research applications. One of the foundational studies in this area is the biosynthetic origin of graphenone in cultured lichen mycobionts of Graphis handelii. This research, conducted by Takenaka, Hamada, and Tanahashi (2008), verified the carbon skeleton origins in graphenone by feeding spore-derived mycobionts of the lichen with different carbon sources (Takenaka, Hamada, & Tanahashi, 2008).
Biomedical Applications
Graphenone has also been explored for various biomedical applications. Notably, Yang et al. (2010) studied the in vivo behaviors of nanographene sheets for tumor uptake and photothermal therapy in mice, demonstrating graphene's potential in cancer treatment (Yang et al., 2010). Furthermore, Feng, Wu, and Qu (2013) highlighted advances in graphene applications for diagnostics, phototherapy for cancer and Alzheimer's disease, and stem cell proliferation (Feng, Wu, & Qu, 2013).
Electronic and Energy Applications
Graphenone's electronic and energy applications are significant. Yin et al. (2014) provided an overview of the research on graphene and its derivatives, focusing on solar cell applications (Yin et al., 2014). Additionally, Jeon et al. (2011) discovered that treatment of graphene with xenon difluoride produces fluorographene, a wide bandgap semiconductor with ultraviolet luminescence, suggesting potential applications in electronic and optoelectronic devices (Jeon et al., 2011).
Sensor Technologies and Other Applications
Graphene-based materials, including graphenone, have also been investigated for sensor technologies. Singh, Meyyappan, and Nalwa (2017) reviewed the progress of graphene-based flexible gas and chemical sensors, highlighting their potential in wearable technology (Singh, Meyyappan, & Nalwa, 2017). The broad range of applications of graphene and graphene-based nanostructures is further elaborated by Nguyen and Nguyễn (2016), who reviewed its use in displays, electrodes, printed electronics, and energy storage devices (Nguyen & Nguyễn, 2016).
properties
CAS RN |
158204-25-2 |
|---|---|
Product Name |
Graphenone |
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |
InChI Key |
DPZNQXPHRMGJIG-WUJFNTSISA-N |
Isomeric SMILES |
CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |
SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
synonyms |
3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



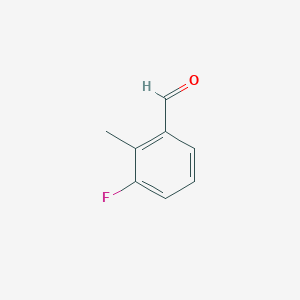
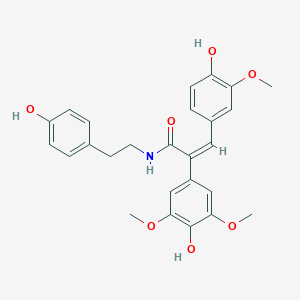

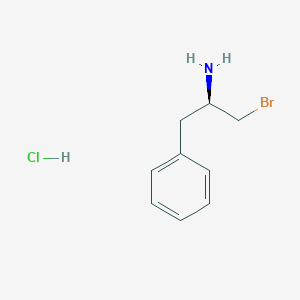



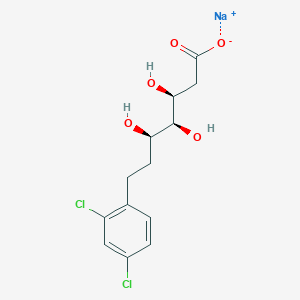

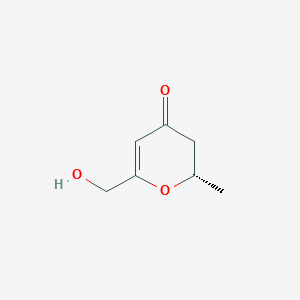
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

